molecular formula C47H74O19 B15136142 Celosin K

Celosin K

Cat. No.: B15136142
M. Wt: 943.1 g/mol
InChI Key: AOIUILDVXQSAMC-HAUVCKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Celosin K is primarily isolated from the seeds of Semen Celosiae through extraction and purification processes. The seeds are first dried and then subjected to solvent extraction, typically using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. Most of the available this compound is obtained through the extraction and purification of Semen Celosiae seeds .

Chemical Reactions Analysis

Types of Reactions

Celosin K undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized saponins, while reduction can yield reduced derivatives with altered biological activities .

Mechanism of Action

Celosin K exerts its effects primarily through the inhibition of oxidative stress and apoptosis, and the promotion of autophagy. It enhances cell viability by decreasing reactive oxygen species (ROS) generation and reducing cell apoptosis rates. This compound also modulates the levels of various proteins involved in these processes, such as superoxide dismutase 1 (SOD1), Beclin 1, and cytochrome C .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Celosin K

This compound is unique due to its potent inhibition of t-BHP-induced neuronal injury and its ability to modulate multiple pathways involved in oxidative stress, apoptosis, and autophagy. This makes it a particularly valuable compound for research into neurodegenerative diseases and other conditions related to oxidative stress .

Properties

Molecular Formula

C47H74O19

Molecular Weight

943.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-31(55)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-26-44(5)17-22(49)36(43(3,4)25(44)10-11-46(26,45)7)65-40-33(57)34(32(56)35(64-40)37(58)59)63-38-30(54)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36-,38-,39-,40-,44-,45+,46+,47-/m0/s1

InChI Key

AOIUILDVXQSAMC-HAUVCKJBSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H](C3(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

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